molecular formula C13H11ClN2 B11876931 2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile

2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile

Cat. No.: B11876931
M. Wt: 230.69 g/mol
InChI Key: BEGPUMFGJUQEHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile typically involves the chlorination of 6-ethylquinoline followed by a nucleophilic substitution reaction with acetonitrile. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines .

Scientific Research Applications

2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroquinolin-3-yl)acetonitrile
  • 2-(6-Ethylquinolin-3-yl)acetonitrile
  • 2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile

Uniqueness

2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile is unique due to the presence of both a chlorine atom and an ethyl group on the quinoline ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

2-(2-chloro-6-ethylquinolin-3-yl)acetonitrile

InChI

InChI=1S/C13H11ClN2/c1-2-9-3-4-12-11(7-9)8-10(5-6-15)13(14)16-12/h3-4,7-8H,2,5H2,1H3

InChI Key

BEGPUMFGJUQEHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)Cl)CC#N

Origin of Product

United States

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